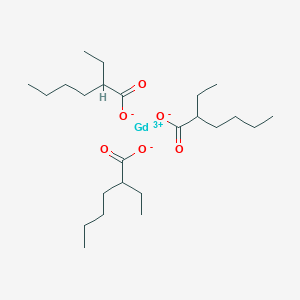

Hexanoic acid, 2-ethyl-, gadolinium(3+) salt

説明

The research on gadolinium compounds has been advancing, with studies focusing on the separation of gadolinium from other elements and the synthesis of new gadolinium salts. One such study explores the separation of yttrium and gadolinium using di-(2-ethylhexyl)phosphoric acid (H(DEHP)) in solutions of HNO3. The process is selective and operates through an ion-exchange reaction, which is found to be more selective than solvatation reactions. The use of methyl isobutyl ketone as a diluent over kerosene reduces the extraction of yttrium more than that of gadolinium, without altering the extraction mechanisms .

Synthesis Analysis

In another study, a new gadolinium acid diphosphate tetrahydrate, HGdP2O7·4H2O, was synthesized. The salt crystallizes in the monoclinic system and has been characterized through single crystal structure refinement. The unit-cell parameters have been determined, and the crystal structure features an alternation of corrugated layers of monohydrogendiphosphate groups and GdO8 polyhedra. This structure is held together by strong hydrogen bonding .

Molecular Structure Analysis

The molecular structure of HGdP2O7·4H2O is described in detail, with the atomic arrangement consisting of layers of monohydrogendiphosphate groups and GdO8 polyhedra. The structure is stabilized by hydrogen bonds involving the water molecule W4. The space group for this compound is P21/n, and the unit-cell parameters are provided, indicating a well-defined crystalline structure .

Chemical Reactions Analysis

The study of HGdP2O7·4H2O also includes an analysis of its thermal behavior. Thermogravimetric (TG) and differential thermal analysis (DTA) show that dehydration of the salt occurs between 79 and 900 degrees Celsius. Upon heating to 850 degrees Celsius for 48 hours, the compound decomposes into an amorphous phase, resulting in the formation of gadolinium diphosphate Gd4(P2O7)3 .

Physical and Chemical Properties Analysis

The physical and chemical properties of HGdP2O7·4H2O have been investigated using IR and Raman spectroscopy. The spectra confirm the presence of characteristic bands of the diphosphate group and water molecules. The IR spectrum also reveals bands corresponding to acidic hydrogen. These findings provide insights into the bonding and functional groups present in the compound. The thermal analysis indicates the stability of the compound up to a certain temperature and its decomposition pattern upon heating .

科学的研究の応用

Gadolinium-Based Contrast Agents in Environmental and Clinical Contexts

Gadolinium-based contrast agents (GBCAs) have been a focal point of research due to their widespread use in magnetic resonance imaging (MRI) and their potential environmental and clinical impacts. Gadolinium (Gd), in the form of stable chelates, is utilized for its excellent contrast enhancement properties in MRI, yet concerns about its accumulation in the environment and human tissues have spurred extensive studies.

Environmental Impact of Gadolinium

Research has highlighted the emergence of gadolinium as a contaminant in aquatic environments, resulting from its stable nature and resistance to degradation processes in wastewater treatment plants. Studies have detected gadolinium in surface waters, sediments, and living organisms, raising concerns about its long-term ecotoxicological impact. The need for further investigation into the environmental fate of Gd, including its degradation, metabolism, bioaccumulation processes, and biochemical effects, is imperative to assess its environmental risks comprehensively (Rogowska et al., 2018).

Clinical Applications and Safety

In clinical settings, the use of motexafin gadolinium as a radiation sensitizer for brain metastases demonstrates the therapeutic potential of gadolinium compounds. Although not FDA-approved for this specific use, promising results from various studies highlight its efficacy, particularly in patients with brain metastases (Thomas & Khuntia, 2011).

Moreover, the safety of GBCAs in patients with kidney diseases has been a subject of review, leading to updated guidelines that emphasize the low risk of nephrogenic systemic fibrosis when using certain GBCAs. This shift in guideline underscores the critical evaluation of GBCA safety and their judicious use in vulnerable patient populations (Schieda et al., 2019).

Safety And Hazards

特性

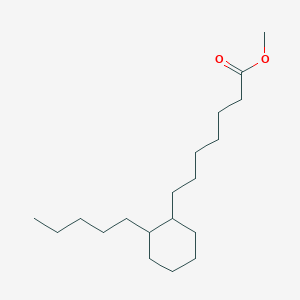

IUPAC Name |

2-ethylhexanoate;gadolinium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H16O2.Gd/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOULXZJCOXBGLP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45GdO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60890782 | |

| Record name | Hexanoic acid, 2-ethyl-, gadolinium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexanoic acid, 2-ethyl-, gadolinium(3+) salt | |

CAS RN |

19189-19-6 | |

| Record name | Hexanoic acid, 2-ethyl-, gadolinium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019189196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, gadolinium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, gadolinium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)

![7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol](/img/structure/B97509.png)